
N-(4-hydroxyphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-2-methylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a hydroxyphenyl group attached to a methylpropanamide backbone, which imparts specific chemical and biological activities.
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-2-methylpropanamide, also known as Fenretinide , has been found to inhibit the growth of several human cancer cell lines. It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It also targets DENV/ZIKV/WNV non-structural protein 5 (NS5) .
Mode of Action
This compound interacts with its targets, leading to a variety of changes. It inhibits cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
The biochemical pathways affected by this compound are complex. It is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It causes ceramide (a wax-like substance) to build up in tumor cells . It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that pharmaceuticals like this compound can accumulate in the aquatic environment, which may have implications for its stability and action .
Biochemical Analysis
Biochemical Properties
N-(4-hydroxyphenyl)-2-methylpropanamide has been shown to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction with DEGS1 suggests that this compound may play a role in lipid metabolism .
Cellular Effects
In cellular contexts, this compound has been found to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This effect is thought to be due to a decrease in membrane fluidity, which is a DEGS1-independent mechanism .
Molecular Mechanism
At the molecular level, this compound appears to exert its effects through the generation of reactive oxygen species (ROS) . The compound is known to be a ROS-inducing agent, and increased intracellular ROS generation has been observed following treatment with this compound .
Temporal Effects in Laboratory Settings
It is known that the compound’s inhibitory effect on SARS-CoV-2 entry is associated with ROS production .
Metabolic Pathways
This compound is involved in lipid metabolism through its interaction with DEGS1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-methylpropanamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 2-methylpropanamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Another method involves the reductive carbonylation of nitrobenzene using palladium catalysts, which has been shown to produce N-(4-hydroxyphenyl)acetamide with high selectivity .
Industrial Production Methods
Industrial production of this compound often employs multi-step procedures that ensure scalability and cost-effectiveness. These methods may involve the use of raw materials such as phenol or nitrobenzene, followed by catalytic reactions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyphenyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the carbonyl group.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
N-(4-hydroxyphenyl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
3-((4-hydroxyphenyl)amino)propanoic acid: This compound has shown promising antimicrobial and anticancer activities.
Uniqueness
N-(4-hydroxyphenyl)-2-methylpropanamide stands out due to its specific structural features and the resulting chemical and biological activities. Its unique combination of a hydroxyphenyl group and a methylpropanamide backbone allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-3-5-9(12)6-4-8/h3-7,12H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMSPBFXRDSSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazole](/img/structure/B2585422.png)
![N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2585423.png)
![tert-butyl 3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidine-1-carboxylate](/img/structure/B2585424.png)
![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585426.png)
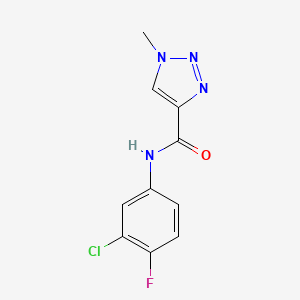
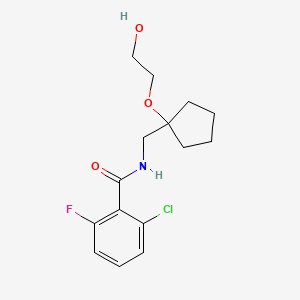
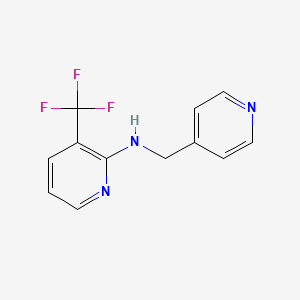
![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)
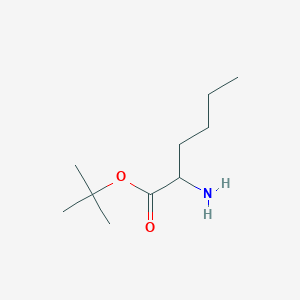
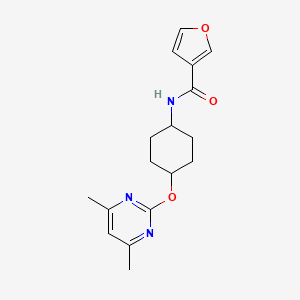
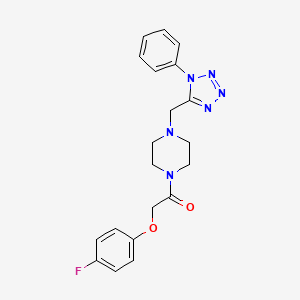
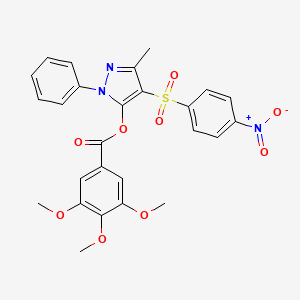
![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide](/img/structure/B2585444.png)
![(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2585445.png)
